molecular formula C11H8ClNO2S2 B11815548 4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide

4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide

Cat. No.: B11815548
M. Wt: 285.8 g/mol
InChI Key: YXXWWBDBWSEIGL-UHFFFAOYSA-N
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Description

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H8ClNO2S2 and a molecular weight of 285.77 g/mol . This compound is characterized by the presence of a sulfonamide group, a thiophene ring, and a chloro-substituted benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide: Unique due to the combination of sulfonamide, thiophene, and chloro-substituted benzene.

    4-chloro-N-(furan-2-ylmethylidene)benzene-1-sulfonamide: Similar structure but with a furan ring instead of thiophene.

    4-chloro-N-(pyridin-2-ylmethylidene)benzene-1-sulfonamide: Contains a pyridine ring instead of thiophene.

Uniqueness

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, in particular, enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H8ClNO2S2

Molecular Weight

285.8 g/mol

IUPAC Name

4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H

InChI Key

YXXWWBDBWSEIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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